Phenylserine, 3,4-dibenzyloxy-

DOPS synthesis diastereomer resolution industrial crystallization

Phenylserine, 3,4-dibenzyloxy- (CAS 70561-66-9) is a protected β-hydroxy-α-amino acid derivative bearing two benzyl ether protecting groups on the catechol ring. With the molecular formula C₂₃H₂₃NO₅ and a molecular weight of 393.4 g/mol, it serves as a critical synthetic intermediate in the manufacture of droxidopa (L-threo-DOPS), a norepinephrine prodrug approved for neurogenic orthostatic hypotension.

Molecular Formula C23H23NO5
Molecular Weight 393.4 g/mol
CAS No. 70561-66-9
Cat. No. B1660013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylserine, 3,4-dibenzyloxy-
CAS70561-66-9
Molecular FormulaC23H23NO5
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3
InChIInChI=1S/C23H23NO5/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17/h1-13,21-22,25H,14-15,24H2,(H,26,27)
InChIKeyGZLRNTMXOXBIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibenzyloxy-Phenylserine (CAS 70561-66-9) for DOPS Synthesis: Procurement-Grade Profile


Phenylserine, 3,4-dibenzyloxy- (CAS 70561-66-9) is a protected β-hydroxy-α-amino acid derivative bearing two benzyl ether protecting groups on the catechol ring. With the molecular formula C₂₃H₂₃NO₅ and a molecular weight of 393.4 g/mol, it serves as a critical synthetic intermediate in the manufacture of droxidopa (L-threo-DOPS), a norepinephrine prodrug approved for neurogenic orthostatic hypotension [1]. The compound is typically supplied as a racemic or diastereomeric mixture at ≥95% purity, and the benzyl protecting groups confer orthogonal deprotection compatibility via catalytic hydrogenolysis [2].

Why 3,4-Dibenzyloxy-Phenylserine Cannot Be Replaced by Dimethoxy or Dihydroxy Analogs in DOPS Manufacturing


The 3,4-dibenzyloxy protecting-group strategy in phenylserine is indispensable for industrial DOPS synthesis because it uniquely enables diastereomer separation via mineral acid salt formation and subsequent mild, neutral deprotection [1]. Directly using 3,4-dihydroxyphenylserine (DOPS) bypasses these advantages but eliminates the critical diastereomer purification step, while 3,4-dimethoxyphenylserine requires harsh Lewis acid demethylation (e.g., BBr₃ or AlCl₃/EtSH) that can degrade the sensitive β-hydroxy-α-amino acid backbone [2]. Generic substitution thus sacrifices either isomeric purity or chemical integrity of the final API.

Quantitative Differentiation Evidence for 3,4-Dibenzyloxy-Phenylserine (CAS 70561-66-9) Against Closest Analogs


Diastereomer Separation Selectivity: Threo vs. Erythro HCl Salt Solubility Reversal Enables Industrial-Scale Purification

The threo and erythro isomers of 3,4-dibenzyloxyphenylserine exhibit inverted solubility when converted to their hydrochloride salts: the threo HCl salt is the less soluble diastereomer and crystallizes first, whereas the free base form of the erythro isomer is less soluble [1]. Starting from a 3:1 threo:erythro mixture (92 g), fractional crystallization of the HCl salts in ethanol yields 61.5 g of threo hydrochloride (mp 143–154 °C) and 18.4 g total erythro hydrochloride (mp 136–142.5 °C), providing a straightforward separation unattainable with the unprotected dihydroxy analog [1].

DOPS synthesis diastereomer resolution industrial crystallization

Hydrogenolytic Deprotection Advantage: Benzyl Ether Cleavage Under Neutral Conditions vs. Methyl Ether Harsh Acidic Deprotection

The benzyl ether protecting groups on 3,4-dibenzyloxyphenylserine are quantitatively removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions at ambient temperature and pressure [1], preserving the acid- and base-sensitive β-hydroxy-α-amino acid core. In contrast, the 3,4-dimethoxyphenylserine analog—used in an alternative DOPS synthetic route—requires demethylation with strong Lewis acids such as BBr₃ or AlCl₃/EtSH that can cause epimerization at the α-carbon and β-hydroxyl elimination side reactions [2]. The benzyl strategy thus provides a cleaner deprotection profile compatible with sensitive downstream chemistry.

protecting group orthogonality catalytic hydrogenolysis DOPS process chemistry

Physicochemical Property Differentiation: Lipophilicity and Processability vs. Unprotected DOPS

The dibenzyloxy substitution dramatically alters the physicochemical profile compared to the unprotected 3,4-dihydroxyphenylserine (DOPS). 3,4-Dibenzyloxyphenylserine has a calculated LogP of 3.99 and a polar surface area (PSA) of 102.0 Ų [1], while DOPS possesses a LogP of approximately −2.0 and PSA >120 Ų (estimated). This 6-log-unit increase in lipophilicity enables organic-solvent extraction, normal-phase chromatographic purification, and controlled crystallization from organic solvents—unit operations that are challenging or impossible with the highly polar, water-soluble DOPS [2].

LogP PSA process chemistry crystallization

Commercial Purity Specification: ≥95% Assay with Defined Storage and Transport Classification

Commercially available 3,4-dibenzyloxyphenylserine (CAS 70561-66-9) is supplied at a minimum purity of 95% and is classified as non-hazardous for transport (DOT/IATA) , in contrast to many unprotected catecholamine intermediates that require cold-chain shipping and inert-atmosphere handling due to oxidative instability. The benzyl-protected catechol is stable for long-term storage in a cool, dry environment without special precautions .

procurement specification purity stability supply chain

Optical Resolution Precursor: Racemic Dibenzyloxy-N-Cbz Intermediate Enables Chiral Pool Access to L-threo-DOPS

In the EP 0024210 B1 process, racemic threo-3-(3,4-dibenzyloxyphenyl)-N-carbobenzyloxyserine is resolved using optically active amino alcohol derivatives (e.g., 2-amino-1,1-diphenyl-1-propanol) to yield diastereomeric salts with differing solubility [1]. The resolved (D- or L-) threo-3-(3,4-dibenzyloxyphenyl)-N-carbobenzyloxyserine is then hydrogenolyzed to optically active L-threo-DOPS. The dibenzyloxy groups are essential because they provide the lipophilic bulk necessary for efficient diastereomeric salt crystallization—a resolution strategy not feasible with the highly polar, unprotected dihydroxy analog [1].

chiral resolution enantiomeric excess DOPS manufacturing process patent

Procurement-Driven Application Scenarios for 3,4-Dibenzyloxy-Phenylserine (CAS 70561-66-9)


Industrial-Scale Droxidopa (L-threo-DOPS) API Manufacturing

The compound is the essential protected intermediate for producing L-threo-3-(3,4-dihydroxyphenyl)serine (droxidopa). The benzyl ethers enable (i) diastereomer separation of threo/erythro isomers via HCl salt fractional crystallization [1] and (ii) N-Cbz protection for chiral resolution using amino alcohol resolving agents . Both steps are impossible with unprotected DOPS and inefficient with dimethoxy analogs. After resolution, catalytic hydrogenolysis simultaneously removes the benzyl ethers and the N-Cbz group to yield the final API in a single step .

Catecholamine Prodrug Intermediate for Leukotriene Biosynthesis Inhibitor Research

The phenylserine scaffold with benzyl-protected catechol hydroxyls is used as a building block in the synthesis of phenylserine derivatives that inhibit leukotriene biosynthesis and antagonize SRS-A (slow-reacting substance of anaphylaxis) [1]. The benzyl groups maintain the catechol in a stable, non-oxidizable state during multi-step synthetic elaboration, then are removed in the final step to liberate the pharmacologically active dihydroxy form.

Reference Standard and Impurity Profiling for Droxidopa Drug Product Quality Control

The L-threo-(2S,3R) stereoisomer (CAS 106887-48-3) is listed as Droxidopa Impurity 25 and is commercially available as a reference standard [1]. The dibenzyloxy compound serves as a key marker for monitoring residual starting material and process-related impurities during droxidopa drug substance release testing.

Academic and Industrial Research into β-Hydroxy-α-Amino Acid Methodology

The compound is a representative substrate for studying the Erlenmeyer condensation of glycine with substituted benzaldehydes, diastereoselective crystallization, and catalytic hydrogenolysis-deprotection sequences [1]. Its well-characterized physical properties (LogP 3.99, PSA 102.0 Ų, mp data for both diastereomeric HCl salts) make it a reliable model system for developing new synthetic methodology in the β-hydroxy-α-amino acid class.

Quote Request

Request a Quote for Phenylserine, 3,4-dibenzyloxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.